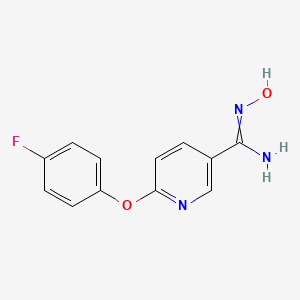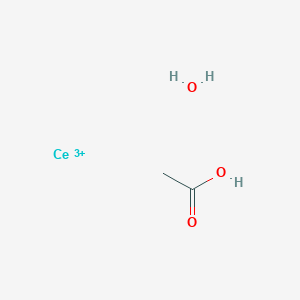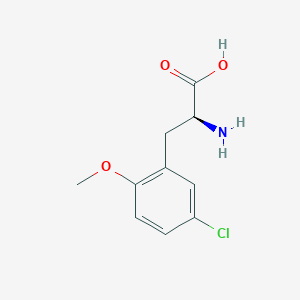![molecular formula C12H21NO3 B11817249 2-methylpropyl (2S,3S,4S)-4-hydroxy-6-azaspiro[2.5]octane-2-carboxylate](/img/structure/B11817249.png)
2-methylpropyl (2S,3S,4S)-4-hydroxy-6-azaspiro[2.5]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which involves a nitrogen atom within the ring system. The presence of the hydroxy group and the tert-butyl ester further adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable amine with a cyclic ketone under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)- involves its interaction with specific molecular targets and pathways. The hydroxy group and the nitrogen atom in the spirocyclic ring can form hydrogen bonds and coordinate with metal ions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Azaspiro[2.5]octane-6-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester, (1R)-: This compound has a similar spirocyclic structure but differs in the position and nature of the substituents.
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester: This compound contains an oxygen atom in the spirocyclic ring, which can alter its reactivity and biological activity.
Uniqueness
The uniqueness of 6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)- lies in its specific combination of functional groups and spirocyclic structure. This combination provides a unique set of chemical and biological properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2-methylpropyl (2S,3S,4S)-4-hydroxy-6-azaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-8(2)7-16-11(15)9-5-12(9)3-4-13-6-10(12)14/h8-10,13-14H,3-7H2,1-2H3/t9-,10-,12-/m1/s1 |
Clave InChI |
DQXBUYHWJPDHBL-CKYFFXLPSA-N |
SMILES isomérico |
CC(C)COC(=O)[C@H]1C[C@]12CCNC[C@H]2O |
SMILES canónico |
CC(C)COC(=O)C1CC12CCNCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(2-hydroxyphenyl)methyl]butanoate](/img/structure/B11817182.png)










![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11817252.png)
